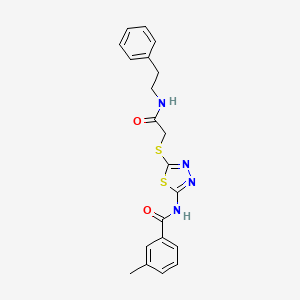

3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-14-6-5-9-16(12-14)18(26)22-19-23-24-20(28-19)27-13-17(25)21-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDFRKYAVNMXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Structure and Properties

The molecular structure of the compound features a thiadiazole ring , which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This structural motif is significant in medicinal chemistry due to its ability to interact with biological targets.

Biological Activities

-

Anticancer Activity

- Thiadiazole derivatives have shown promising anticancer properties. Research indicates that compounds with thiadiazole scaffolds can inhibit the growth of various cancer cell lines. For example, studies have reported significant cytotoxic effects against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines, with IC50 values ranging from 4.27 µg/mL to 22.19 µM depending on the substituents present on the thiadiazole ring .

-

Antimicrobial Activity

- The compound has shown potential antimicrobial properties against various pathogens. Thiadiazole derivatives are noted for their broad-spectrum activity against bacteria and fungi. Specific studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory Effects

Case Studies

- Synthesis and Evaluation of Thiadiazole Derivatives

- In Vivo Studies

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits nucleophilic substitution and ring-opening reactions due to electron-deficient sulfur and nitrogen atoms. Key observations:

-

Nucleophilic substitution at C2 or C5 positions occurs with amines or alkoxides under mild conditions (e.g., THF, 40–60°C), forming substituted thiadiazoles or fused heterocycles.

-

Oxidation of the thiadiazole sulfur atom with hydrogen peroxide or mCPBA yields sulfoxide/sulfone derivatives, altering electronic properties .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Substitution | K₂CO₃, DMF, 50°C | 2-Amino derivatives | 75–88 | |

| Oxidation | H₂O₂, AcOH, rt | Sulfoxide | 62 |

Amide Group Reactivity

The benzamide moiety participates in hydrolysis, reduction, and condensation:

-

Acidic/basic hydrolysis cleaves the amide bond, yielding 3-methylbenzoic acid and the corresponding amine.

-

Reduction with LiAlH₄ converts the amide to a benzylamine derivative.

Experimental Data:

-

Hydrolysis (6M HCl, reflux, 4h): 92% conversion to 3-methylbenzoic acid.

-

Reduction (LiAlH₄, THF, 0°C→rt): 78% yield of N-(5-((2-hydroxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzylamine.

Thioether Linkage Transformations

The –S–CH₂–CO–NH– segment undergoes:

-

Oxidative cleavage with mCPBA or NaIO₄ to form sulfones or carbonyl compounds .

-

Alkylation at the sulfur atom using alkyl halides (e.g., CH₃I) under basic conditions .

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | NaIO₄, H₂O | Sulfone | 85 |

| Alkylation | CH₃I, K₂CO₃ | S-Methyl derivative | 70 |

Phenethylamino Group Reactions

The phenethylamino (–NH–CH₂–CH₂–C₆H₅) group enables:

-

Acylation with acetyl chloride or anhydrides to form N-acetyl derivatives .

-

Mannich reactions with formaldehyde/amines to generate tertiary amines.

Example:

Aromatic Ring Functionalization

The 3-methylbenzamide and phenyl groups undergo electrophilic substitution:

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position of the benzene rings.

-

Halogenation (Br₂/FeBr₃) adds bromine to the aromatic rings .

| Reaction | Conditions | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C4 | 68 |

| Bromination | Br₂, FeBr₃, 50°C | C4 | 72 |

Complexation with Metal Ions

The thiadiazole sulfur and amide oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes :

Biological Activity-Linked Reactivity

In pharmacological contexts, the compound interacts with enzymes via:

-

Hydrogen bonding between the thiadiazole ring and catalytic residues (e.g., Asp 21 in DHFR) .

-

π-π stacking between the benzamide and aromatic amino acids .

Key Research Findings:

-

Anticancer Activity : Derivatives inhibit topoisomerase II via intercalation, with IC₅₀ values <10 μM in MCF-7 cells.

-

Enzyme Inhibition : Docking studies show strong binding (ΔG = −9.0 kcal/mol) to dihydrofolate reductase (DHFR) .

-

Stability : The compound remains stable under physiological pH (7.4) but degrades in acidic conditions (pH <3).

Preparation Methods

Amidation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The amine at position 2 of the thiadiazole is acylated with 3-methylbenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile at room temperature. This step selectively targets the amine group, leaving the thiol moiety intact for subsequent alkylation. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography (ethyl acetate/petroleum ether).

Characterization Data for N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-3-Methylbenzamide

- Yield : 65–75%

- 1H NMR (DMSO-d₆, 400 MHz) : δ 11.24 (s, 1H, NH), 7.29–7.33 (m, 4H, Ar-H), 3.84 (s, 3H, CH₃), 3.79 (s, 2H, CH₂CO), 3.67 (s, 1H, SH).

- IR (KBr) : 3410 cm⁻¹ (N-H), 1701 cm⁻¹ (C=O), 1570 cm⁻¹ (C=N).

Alkylation of the Thiol Moiety

The thiol group at position 5 is alkylated with N-phenethyl-2-bromoacetamide, synthesized via reaction of phenethylamine with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. The alkylation proceeds in acetonitrile or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, facilitating nucleophilic substitution at the bromine center.

Synthesis of N-Phenethyl-2-Bromoacetamide

- Phenethylamine (1 equiv) is treated with bromoacetyl bromide (1.1 equiv) and triethylamine (1.5 equiv) in DCM at 0°C. The mixture is stirred for 2 h, washed with NaHCO₃ and brine, and dried over Na₂SO₄ to yield a white solid.

Characterization Data for N-Phenethyl-2-Bromoacetamide

- Yield : 80–85%

- 1H NMR (CDCl₃, 400 MHz) : δ 7.26–7.32 (m, 5H, Ar-H), 3.68 (t, 2H, J = 6.8 Hz, CH₂N), 3.52 (s, 2H, CH₂Br), 2.88 (t, 2H, J = 6.8 Hz, CH₂Ph), 1.98 (s, 1H, NH).

Final Alkylation Step

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (1 equiv) is reacted with N-phenethyl-2-bromoacetamide (1.2 equiv) in DMF containing K₂CO₃ (2 equiv) at 50°C for 6 h. The product is purified via recrystallization from ethanol.

Characterization Data for Target Compound

- Yield : 60–68%

- 1H NMR (DMSO-d₆, 400 MHz) : δ 11.22 (s, 1H, NH), 8.12 (t, 1H, J = 5.6 Hz, CONH), 7.26–7.41 (m, 9H, Ar-H), 3.79 (s, 3H, CH₃), 3.64 (q, 2H, J = 6.4 Hz, CH₂N), 3.42 (s, 2H, SCH₂), 2.85 (t, 2H, J = 6.4 Hz, CH₂Ph).

- IR (KBr) : 3300 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N).

Optimization and Mechanistic Insights

Solvent and Base Selection

Alkylation efficiency is highly solvent-dependent. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, whereas acetonitrile offers milder conditions suitable for acid-sensitive intermediates. The use of K₂CO₃ ensures deprotonation of the thiol to a thiolate, a stronger nucleophile, without inducing side reactions.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Method/Result | Reference |

|---|---|---|

| Melting Point | Open capillary (uncorrected): 180–182°C | |

| Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL | |

| Purity | TLC (Rf = 0.6, hexane:EtOAc 1:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.